AMD 3465 hexahydrobromide

Description

Properties

IUPAC Name |

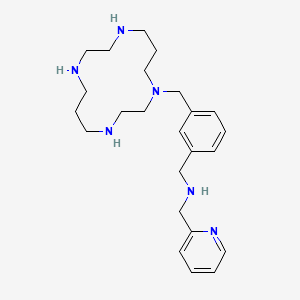

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHBIBDGWDRBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Br6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of AMD3465 Hexahydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its mechanism of action centers on the specific blockade of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12). This antagonism disrupts a cascade of downstream signaling pathways crucial for cell migration, proliferation, and survival. This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and therapeutic implications of AMD3465, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction

The CXCL12/CXCR4 signaling axis plays a pivotal role in a multitude of physiological and pathological processes, including hematopoiesis, organogenesis, inflammation, HIV-1 entry into host cells, and cancer metastasis. The development of specific CXCR4 antagonists like AMD3465, a monomacrocyclic compound, represents a significant advancement in targeting this critical pathway for therapeutic intervention. Compared to its predecessor, AMD3100 (Plerixafor), AMD3465 exhibits enhanced potency as a CXCR4 antagonist.[1] This document serves as a comprehensive resource detailing the mechanism of action of AMD3465 hexahydrobromide.

Molecular Mechanism of Action

AMD3465 functions as a non-peptide, competitive antagonist of the CXCR4 receptor. Its primary mechanism involves binding to the CXCR4 receptor and sterically hindering the binding of the endogenous ligand, CXCL12.[1] This direct competition prevents the conformational changes in the receptor that are necessary to initiate intracellular signaling cascades.

The binding of AMD3465 to CXCR4 has been shown to be highly specific, with no significant interaction with other chemokine receptors such as CCR5.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Downstream Signaling Pathway Inhibition

By blocking CXCL12 binding, AMD3465 effectively inhibits the activation of G-protein coupled signaling pathways downstream of CXCR4. This includes the suppression of:

-

Intracellular Calcium Mobilization: CXCL12 binding to CXCR4 typically triggers a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a key second messenger. AMD3465 dose-dependently inhibits this CXCL12-induced calcium signaling.[1][2]

-

Mitogen-Activated Protein Kinase (MAPK) Phosphorylation: The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. AMD3465 has been demonstrated to inhibit the CXCL12-induced phosphorylation of MAPK.[1][2]

-

GTP Binding: As a G-protein coupled receptor, CXCR4 activation leads to the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein. AMD3465 blocks this SDF-1α stimulated GTP binding.[2]

-

Oncogenic Signaling Pathways: In the context of cancer, AMD3465 has been shown to modulate key oncogenic signaling proteins. This includes a reduction in the phosphorylation of STAT3, JAK2, and AKT, as well as the reduced expression of GSK3 and cMYC.[3][4][5]

AMD3465 Signaling Pathway Blockade

Quantitative Data Summary

The potency of AMD3465 hexahydrobromide has been quantified in various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and binding affinities (Ki).

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| CXCL12 Binding Inhibition | SupT1 | IC50 | 18 | [2][6] |

| 12G5 mAb Binding Inhibition | SupT1 | IC50 | 0.75 | [6] |

| SDF-1α Ligand Binding | CCRF-CEM | Ki | 41.7 | [2] |

| CXCL12-induced Calcium Signaling | SupT1 | IC50 | 17 | [2][6] |

| SDF-1α Stimulated GTP Binding | CCRF-CEM | IC50 | 10.38 | [2] |

| CXCL12-induced Chemotaxis | SupT1 | IC50 | 8.7 | [2] |

| Anti-HIV-1 Activity (X4 strains) | Virus Strain | Parameter | Value (nM) | Reference |

| Anti-HIV-1 Activity | IIIB, NL4.3, RF, HE | IC50 | 6-12 | [2] |

| Anti-HIV-2 Activity | ROD, EHO | IC50 | 12.3 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of AMD3465.

CXCR4 Binding Assays

This assay measures the ability of AMD3465 to compete with a fluorescently labeled anti-CXCR4 antibody for binding to the receptor on the cell surface.

-

Cell Line: Human T-lymphoid SupT1 cells.

-

Reagents:

-

AMD3465 hexahydrobromide

-

PE-conjugated anti-CXCR4 mAb (clone 12G5)

-

Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS)

-

-

Protocol:

-

Wash SupT1 cells (0.5 x 10^6 cells/sample) with PBS containing 2% FBS.

-

Pre-incubate the cells with varying concentrations of AMD3465 for 15 minutes at room temperature.

-

Centrifuge and wash the cells to remove unbound compound.

-

Incubate the cells with PE-conjugated anti-CXCR4 mAb (12G5) for 30 minutes on ice.

-

Wash the cells to remove unbound antibody.

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which is proportional to the amount of antibody bound to the cells.

-

This assay directly measures the inhibition of the natural ligand, CXCL12, binding to CXCR4.

-

Cell Line: Human T-lymphoid SupT1 cells.

-

Reagents:

-

AMD3465 hexahydrobromide

-

CXCL12 conjugated to a fluorescent dye (e.g., Alexa Fluor 647)

-

Assay buffer: Hanks' balanced salt solution (HBSS) with 20 mM HEPES and 0.2% BSA, pH 7.4.

-

-

Protocol:

-

Wash SupT1 cells with assay buffer.

-

Incubate the cells for 30 minutes at room temperature with a fixed concentration of fluorescently labeled CXCL12 in the presence or absence of varying concentrations of AMD3465.

-

Wash the cells twice with assay buffer.

-

Fix the cells with 1% paraformaldehyde in PBS.

-

Analyze the cells by flow cytometry to quantify the fluorescence signal from the bound chemokine.

-

CXCR4 Binding Assay Workflow

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of AMD3465 to block the downstream signaling event of calcium release upon CXCL12 stimulation.

-

Cell Line: Human T-lymphoid SupT1 cells.

-

Reagents:

-

AMD3465 hexahydrobromide

-

CXCL12

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer

-

-

Protocol:

-

Load SupT1 cells with a calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of AMD3465 for 15 minutes at 37°C.

-

Measure the intracellular calcium mobilization in response to the addition of CXCL12 by monitoring the fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Calcium Mobilization Assay Workflow

Chemotaxis Assay

This assay assesses the ability of AMD3465 to inhibit the directed migration of cells towards a CXCL12 gradient.

-

Cell Line: Human T-lymphoid SupT1 cells or other CXCR4-expressing cells.

-

Apparatus: Boyden chamber or Transwell inserts (e.g., 8 µm pore size).

-

Reagents:

-

AMD3465 hexahydrobromide

-

CXCL12

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

-

Protocol:

-

Place assay medium containing CXCL12 in the lower chamber of the Boyden chamber or well.

-

Pre-incubate CXCR4-expressing cells with varying concentrations of AMD3465.

-

Place the pre-incubated cells in the upper chamber of the Boyden chamber or Transwell insert.

-

Incubate for a sufficient time to allow for cell migration (e.g., 4 hours at 37°C).

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the number of migrated cells by microscopy.

-

In Vivo Applications and Considerations

In vivo studies have demonstrated the therapeutic potential of AMD3465 in various disease models.

-

Cancer: In murine syngeneic breast cancer models, AMD3465 has been shown to inhibit tumor formation and reduce metastasis to the lung and liver.[3][4] Treatment with AMD3465 also led to a significant reduction in the infiltration of myeloid CD11b positive cells in metastatic sites.[5]

-

Hematopoietic Stem Cell Mobilization: Similar to AMD3100, AMD3465 has the potential to mobilize hematopoietic stem cells from the bone marrow into the peripheral blood.[2]

-

Inflammation: AMD3465 has been shown to abrogate type-2 pulmonary granuloma formation by inhibiting eosinophil recruitment.[7]

Conclusion

AMD3465 hexahydrobromide is a highly potent and selective CXCR4 antagonist that effectively blocks the binding of CXCL12 to its receptor. This action leads to the inhibition of multiple downstream signaling pathways that are critical for cell migration, proliferation, and survival. The robust in vitro and in vivo activity of AMD3465 underscores its potential as a therapeutic agent for a range of diseases, including HIV infection, cancer, and inflammatory disorders. The detailed mechanisms and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising compound.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 5. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of AMD3465 Hexahydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD3465 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in numerous physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation. As a monocyclam derivative, AMD3465 offers a compelling scaffold for the development of therapeutics targeting the CXCL12/CXCR4 axis. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of AMD3465 hexahydrobromide. Detailed (representative) experimental protocols, structured data summaries, and visualizations of key pathways are presented to facilitate its application in research and drug development.

Introduction

The CXCL12/CXCR4 signaling axis plays a critical role in cell trafficking, hematopoiesis, and immune responses.[1][2] Its dysregulation is implicated in a variety of diseases, making it an attractive therapeutic target. AMD3465, a second-generation CXCR4 antagonist, demonstrates high affinity and specificity for its target, inhibiting CXCL12-mediated signaling and subsequent cellular responses.[3][4] This document outlines the chemical synthesis and analytical characterization of AMD3465 hexahydrobromide, providing a foundational resource for researchers in the field.

Synthesis of AMD3465 Hexahydrobromide

The synthesis of AMD3465, N-((4-(1,4,8,11-tetraazacyclotetradecan-1-ylmethyl)phenyl)methyl)pyridin-2-amine, is a multi-step process involving the selective functionalization of the macrocycle cyclen. A plausible synthetic route is outlined below.

2.1. Representative Synthetic Scheme

A potential synthetic pathway for AMD3465 involves a two-step functionalization of cyclen. First, a mono-N-alkylation with a protected p-formylbenzyl halide, followed by reductive amination with 2-aminopyridine (B139424).

2.2. Experimental Protocols (Representative)

Step 1: Synthesis of 1-((4-formylphenyl)methyl)-1,4,8,11-tetraazacyclotetradecane

-

To a solution of cyclen (1,4,8,11-tetraazacyclotetradecane) in acetonitrile (B52724), add an excess of potassium carbonate.

-

Add a solution of 4-(bromomethyl)benzaldehyde in acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the mono-alkylated product.

Step 2: Synthesis of AMD3465 (free base)

-

Dissolve 1-((4-formylphenyl)methyl)-1,4,8,11-tetraazacyclotetradecane and 2-aminopyridine in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (B8407120) to the mixture in portions.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Formation of AMD3465 Hexahydrobromide

-

Dissolve the purified AMD3465 free base in ethanol.

-

Add a stoichiometric amount of aqueous hydrobromic acid (48%) dropwise.

-

Stir the solution for 1 hour, during which a precipitate should form.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield AMD3465 hexahydrobromide.

Characterization of AMD3465 Hexahydrobromide

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

3.1. Analytical Techniques

| Technique | Purpose | Representative Parameters |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | 400 MHz, DMSO-d₆ |

| ¹³C NMR | Structural elucidation and confirmation of carbon environments. | 100 MHz, DMSO-d₆ |

| Mass Spectrometry (ESI-MS) | Determination of molecular weight and confirmation of molecular formula. | Positive ion mode |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | C18 column, mobile phase gradient of water and acetonitrile with 0.1% TFA. |

3.2. Representative Characterization Workflow

Biological Activity and Signaling Pathways

AMD3465 functions as a potent and selective antagonist of the CXCR4 receptor. It competitively binds to CXCR4, preventing its interaction with its natural ligand, CXCL12 (also known as SDF-1).[3][5] This inhibition blocks downstream signaling cascades that are crucial for cell migration, proliferation, and survival.[1][2]

4.1. Mechanism of Action

By binding to CXCR4, AMD3465 allosterically inhibits the binding of CXCL12. This disruption prevents the G-protein-coupled receptor (GPCR) conformational changes necessary for signal transduction.

4.2. Downstream Signaling Pathways

The binding of CXCL12 to CXCR4 activates several intracellular signaling pathways. AMD3465 effectively blocks these cascades.

References

- 1. N-[11C]Methyl-AMD3465 PET as a Tool for In Vivo Measurement of Chemokine Receptor 4 (CXCR4) Occupancy by Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of AMD3465 Hexahydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD3465 hexahydrobromide, a potent and selective monomacrocyclic antagonist of the C-X-C chemokine receptor type 4 (CXCR4), emerged from the optimization of bicyclam structures like AMD3100 (Plerixafor). This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of AMD3465. It details the experimental protocols utilized to characterize its bioactivity and presents key quantitative data in a structured format. The document also explores the CXCR4 signaling pathway and the rationale for its therapeutic targeting. Despite its promising preclinical profile as an anti-HIV agent, a stem cell mobilizer, and a potential anti-cancer therapeutic, AMD3465 does not appear to have progressed into formal clinical trials. This guide consolidates the available scientific literature to offer a thorough understanding of this significant CXCR4 antagonist for the scientific community.

Introduction: The Rise of CXCR4 Antagonism

The chemokine receptor CXCR4, and its cognate ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in numerous physiological and pathological processes. This signaling axis is integral to hematopoietic stem cell (HSC) homing, lymphocyte trafficking, and embryonic development.[1] Its dysregulation has been implicated in a variety of diseases, including HIV-1 entry into T-cells, cancer metastasis, and inflammatory disorders.[2] Consequently, the development of small molecule antagonists for CXCR4 has been an area of intense research.

The first generation of potent CXCR4 antagonists were the bicyclams, with AMD3100 (Plerixafor) being the most prominent example.[3] While effective, AMD3100's high positive charge limits its oral bioavailability.[3] This spurred the development of second-generation antagonists with improved pharmacological properties. AMD3465, a monocyclam N-pyridinylmethylene derivative, was discovered by AnorMED Inc. as a result of these efforts.[4] It demonstrated significantly higher potency as a CXCR4 antagonist compared to AMD3100 in preclinical studies.[3]

Discovery and Synthesis

The development of AMD3465 was a progression from the bicyclam series of CXCR4 antagonists.[3] Initial structure-activity relationship (SAR) studies suggested that the bis-macrocyclic structure was essential for anti-HIV activity.[3] However, further research demonstrated that a single cyclam ring, appropriately substituted, could maintain and even exceed the antagonistic potency of the bicyclams.[3] This led to the synthesis of AMD3465, which features a single tetraazacyclotetradecane (cyclam) ring with an N-pyridinylmethylene substituent. This modification resulted in a molecule with a lower overall positive charge, a step towards better oral bioavailability.[3]

While a detailed, step-by-step synthesis protocol for AMD3465 is not publicly available in a dedicated publication, the general synthetic route for N-substituted cyclam derivatives is well-established. It typically involves the mono-N-alkylation of a protected cyclam macrocycle with a suitable electrophile, followed by deprotection.

Generic Synthesis Scheme for N-pyridinylmethylene Cyclams:

Mechanism of Action: Inhibition of the CXCR4/CXCL12 Axis

AMD3465 exerts its biological effects by acting as a competitive antagonist at the CXCR4 receptor. It binds to the receptor and blocks the binding of its natural ligand, CXCL12.[3] This inhibition prevents the conformational changes in CXCR4 necessary for initiating downstream intracellular signaling cascades.

The CXCR4/CXCL12 signaling pathway is complex and involves multiple downstream effectors that regulate cell survival, proliferation, and migration. The binding of CXCL12 to CXCR4 activates heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits.[4] These subunits then trigger a cascade of events, including the inhibition of adenylyl cyclase, activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway, as well as inducing an increase in intracellular calcium levels.[3][5] By blocking the initial ligand-receptor interaction, AMD3465 effectively abrogates these downstream signaling events.[3]

Preclinical Development and In Vitro/In Vivo Efficacy

AMD3465 has been extensively characterized in a variety of preclinical models, demonstrating its potent and selective CXCR4 antagonism.

In Vitro Studies

A summary of the key in vitro quantitative data for AMD3465 is presented in the table below.

| Assay Type | Cell Line | Parameter | AMD3465 Value | Reference |

| Binding Assays | ||||

| SDF-1α Ligand Binding | CCRF-CEM | Ki | 41.7 ± 1.2 nM | [4] |

| 12G5 mAb Binding | SupT1 | IC50 | 0.75 nM | [1] |

| CXCL12AF647 Binding | SupT1 | IC50 | 18 nM | [1] |

| Functional Assays | ||||

| GTP Binding | CCRF-CEM membranes | IC50 | 10.38 ± 1.99 nM | [6] |

| Calcium Flux | CCRF-CEM | IC50 | 12.07 ± 2.42 nM | [6] |

| Calcium Signaling | SupT1 | IC50 | 17 nM | [6] |

| Chemotaxis | CCRF-CEM | IC50 | 8.7 ± 1.2 nM | [6] |

| Anti-HIV Activity | ||||

| X4 HIV-1 Strains (IIIB, NL4.3, RF, HE) | Various | IC50 | 1-10 nM | [1][3] |

| HIV-2 Strains (ROD, EHO) | Various | IC50 | 12.3 nM | [6] |

AMD3465 demonstrated high selectivity for CXCR4, with no significant activity against other chemokine receptors such as CCR1, CCR2b, CCR3, CCR4, CCR5, CCR7, and CXCR3.[4]

In Vivo Studies

Preclinical in vivo studies in animal models have highlighted the therapeutic potential of AMD3465.

-

Stem Cell Mobilization: Subcutaneous administration of AMD3465 in mice and dogs induced leukocytosis, indicating its potential to mobilize hematopoietic stem cells from the bone marrow into the peripheral blood.[4] Peak mobilization in mice occurred between 0.5 and 1.5 hours post-dosing.[4]

-

Anti-cancer Activity: In murine models of breast cancer, AMD3465 inhibited primary tumor formation and reduced metastasis to the lungs and liver.[5][7] It was also shown to modulate the tumor microenvironment by reducing the infiltration of myeloid CD11b positive cells.[5][7] In xenograft models of brain tumors, AMD3465 significantly blocked tumor growth.[1]

-

Anti-inflammatory Effects: In a mouse model of schistosomal antigen-elicited pulmonary granuloma formation (a model of Th2-mediated inflammation), AMD3465 abrogated lesion size and eosinophil content.[2]

Pharmacokinetics

Pharmacokinetic studies of AMD3465 have been conducted in mice and dogs.

| Species | Route of Administration | Key Findings | Reference |

| Mouse | Subcutaneous | Rapid absorption. | [4] |

| Dog | Intravenous & Subcutaneous | Biphasic clearance with a terminal half-life of 1.56-4.63 hours. 100% bioavailability following subcutaneous administration. | [4] |

Clinical Development Status

Despite a robust preclinical data package demonstrating high potency, selectivity, and in vivo efficacy in various disease models, a thorough search of public clinical trial registries (such as ClinicalTrials.gov) and FDA approval databases reveals no evidence of AMD3465 or its alternative designation, GENZ-644494, entering formal clinical trials.

The reasons for the apparent discontinuation of its clinical development are not publicly documented. Potential reasons could include:

-

Strategic Decisions: The acquisition of AnorMED by Genzyme may have led to a reprioritization of their development pipeline.

-

Unpublished Preclinical Findings: Unfavorable findings in late-stage preclinical toxicology or formulation studies that were not published.

-

Emergence of Superior Compounds: The development of other CXCR4 antagonists with more desirable properties (e.g., oral bioavailability) may have rendered AMD3465 a less attractive clinical candidate.

It is important to note that the lack of clinical development does not diminish the scientific value of AMD3465 as a research tool and a benchmark for the development of subsequent CXCR4 antagonists.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of AMD3465.

CXCR4 Binding Assay (12G5 mAb Competition)

Methodology:

-

Cell Preparation: Human T-lymphoid SupT1 cells are washed with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of AMD3465 for 15 minutes at room temperature.

-

Antibody Staining: After washing, the cells are incubated with a phycoerythrin (PE)-conjugated anti-CXCR4 monoclonal antibody (clone 12G5) for 30 minutes on ice.

-

Analysis: Following a final wash, the fluorescence intensity of the cells is measured by flow cytometry. The reduction in fluorescence in the presence of AMD3465 is used to calculate the IC50 value.

Intracellular Calcium Mobilization Assay

Methodology:

-

Cell Loading: CCRF-CEM cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of AMD3465.

-

Stimulation: The cells are then stimulated with a fixed concentration of CXCL12.

-

Measurement: The change in intracellular calcium concentration is monitored over time by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. The inhibition of the CXCL12-induced calcium flux by AMD3465 is used to determine its IC50.

Chemotaxis Assay

Methodology:

-

Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with a porous membrane separating an upper and a lower chamber.

-

Chemoattractant Gradient: The lower chamber is filled with media containing CXCL12, while the upper chamber contains the cell suspension (e.g., CCRF-CEM cells) with or without varying concentrations of AMD3465.

-

Incubation: The plate is incubated for several hours to allow for cell migration along the chemoattractant gradient.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye. The reduction in cell migration in the presence of AMD3465 is used to calculate the IC50.

Conclusion

AMD3465 hexahydrobromide stands as a testament to the successful rational design of potent and selective small molecule antagonists for G-protein coupled receptors. Its discovery marked a significant advancement from the first-generation bicyclam CXCR4 inhibitors, offering substantially increased potency. The extensive preclinical characterization of AMD3465 has not only highlighted its potential as a therapeutic agent for a range of diseases but has also provided the scientific community with a valuable tool to probe the complex biology of the CXCR4/CXCL12 axis. While its journey to the clinic appears to have been halted, the wealth of data generated during its development continues to inform and guide the ongoing efforts to develop novel modulators of this critical signaling pathway. This technical guide serves to consolidate this knowledge for the benefit of researchers and drug development professionals in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of AMD 3465 hexahydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and a summary of its biological activities. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.

Introduction

AMD3465 is a monocyclam derivative that exhibits high-affinity binding to the CXCR4 receptor, a key regulator of cell migration, hematopoiesis, and a co-receptor for T-tropic HIV-1 entry into host cells.[1][2] Its antagonistic properties make it a valuable tool for studying CXCR4-mediated signaling pathways and a potential therapeutic agent for various diseases, including cancer and HIV infection.[2][3] This guide summarizes the known physicochemical properties and provides detailed methodologies for its in vitro and in vivo evaluation.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of AMD3465 Hexahydrobromide

| Property | Value | Reference(s) |

| IUPAC Name | N-((4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)phenyl)methyl)pyridin-2-ylmethanamine hexahydrobromide | [4] |

| Molecular Formula | C₂₄H₃₈N₆·6HBr | [4] |

| Molecular Weight | 896.07 g/mol | [2][4] |

| Appearance | Crystalline solid | [4] |

| Solubility | Water: ≥ 38 mg/mL (42.41 mM); Soluble to 50 mMDMSO: Soluble to 25 mM | [3] |

| Purity | ≥97% | |

| Storage | Store at -20°C | [4] |

| CAS Number | 185991-07-5 | [4] |

Biological Activity

AMD3465 is a potent and selective CXCR4 antagonist. Its biological activity has been characterized through various in vitro assays, and the key inhibitory concentrations are summarized in Table 2.

Table 2: In Vitro Biological Activity of AMD3465

| Parameter | Cell Line | Value | Reference(s) |

| IC₅₀ (CXCL12 binding) | SupT1 | 18 nM | [2] |

| IC₅₀ (CXCL12-induced Ca²⁺ flux) | SupT1 | 17 nM | [2] |

| Kᵢ (SDF-1α ligand binding) | CCRF-CEM | 41.7 nM | [2] |

| IC₅₀ (X4 HIV-1 strains IIIB, NL4.3, RF, HE) | - | 6-12 nM | [2] |

| IC₅₀ (HIV-2 strains ROD, EHO) | - | 12.3 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of AMD3465 hexahydrobromide.

CXCR4 Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity of AMD3465 to the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293T cells transiently transfected with human CXCR4

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4

-

Radioligand: ¹²⁵I-SDF-1α (CXCL12)

-

AMD3465 hexahydrobromide

-

Non-labeled SDF-1α (for non-specific binding determination)

-

96-well filter plates (e.g., Millipore)

-

Scintillation counter

Procedure:

-

Cell Preparation: Harvest transfected HEK293T cells and prepare a cell membrane suspension.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

50 µL of ¹²⁵I-SDF-1α at a final concentration of ~0.1 nM.

-

50 µL of varying concentrations of AMD3465 hexahydrobromide (e.g., 10⁻¹² M to 10⁻⁵ M).

-

For total binding, add 50 µL of binding buffer instead of the competitor.

-

For non-specific binding, add 50 µL of a high concentration of non-labeled SDF-1α (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Transfer the contents of each well to a filter plate and wash three times with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the AMD3465 concentration. Determine the IC₅₀ value using non-linear regression analysis. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

Experimental Workflow for CXCR4 Binding Assay

Caption: Workflow for CXCR4 competitive binding assay.

CXCL12-Induced Calcium Mobilization Assay

This protocol outlines a method to measure the inhibitory effect of AMD3465 on CXCL12-induced intracellular calcium flux using a fluorescent calcium indicator.

Materials:

-

SupT1 cells (or other CXCR4-expressing cell line)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

CXCL12 (SDF-1α)

-

AMD3465 hexahydrobromide

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation: Harvest SupT1 cells and resuspend them in assay buffer.

-

Dye Loading: Incubate the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark. If using, add probenecid (e.g., 2.5 mM) during this step.

-

Washing: Wash the cells twice with assay buffer to remove excess dye.

-

Cell Plating: Resuspend the cells in assay buffer and plate them into the 96-well plate.

-

Compound Incubation: Add varying concentrations of AMD3465 hexahydrobromide to the wells and incubate for 15-30 minutes at room temperature.

-

Calcium Flux Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject CXCL12 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Immediately begin kinetic reading of fluorescence intensity (excitation ~490 nm, emission ~525 nm) for 2-3 minutes.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the AMD3465 concentration to determine the IC₅₀ value.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for CXCL12-induced calcium mobilization assay.

HIV-1 Entry Inhibition Assay

This protocol describes a cell-based assay to evaluate the ability of AMD3465 to inhibit the entry of CXCR4-tropic (X4) HIV-1 strains.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

-

CXCR4-tropic HIV-1 strain (e.g., NL4-3)

-

AMD3465 hexahydrobromide

-

Culture medium (DMEM with 10% FBS)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed TZM-bl cells into a 96-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of AMD3465 hexahydrobromide to the wells.

-

Virus Infection: Add a standardized amount of X4 HIV-1 to the wells. Include wells with virus only (positive control) and cells only (negative control).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.

-

Data Analysis: The luciferase activity is proportional to the extent of viral entry and replication. Calculate the percentage of inhibition for each AMD3465 concentration relative to the virus control. Plot the percentage of inhibition against the logarithm of the AMD3465 concentration to determine the IC₅₀ value.

Experimental Workflow for HIV-1 Entry Inhibition Assay

Caption: Workflow for luciferase-based HIV-1 entry inhibition assay.

Signaling Pathways

AMD3465, as a CXCR4 antagonist, blocks the binding of the natural ligand CXCL12. This interaction normally triggers a cascade of intracellular signaling events. The primary signaling pathway inhibited by AMD3465 is depicted below.

CXCR4 Signaling Pathway and Inhibition by AMD3465

Caption: Inhibition of CXCL12-CXCR4 signaling by AMD3465.

Conclusion

AMD3465 hexahydrobromide is a well-characterized, potent, and selective CXCR4 antagonist. The data and protocols presented in this guide provide a solid foundation for its use in preclinical research and drug development. Its ability to inhibit key cellular processes positions it as a valuable tool for investigating the role of the CXCL12/CXCR4 axis in health and disease.

References

AMD3465 Hexahydrobromide: A Technical Overview of In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMD3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a monomacrocyclic cyclam derivative, it represents a significant evolution from its bicyclam predecessor, AMD3100 (Plerixafor), exhibiting an approximately 8- to 10-fold higher affinity for CXCR4.[1] This enhanced potency has positioned AMD3465 as a valuable tool in preclinical research across various fields, including oncology, immunology, and virology. This technical guide provides a comprehensive overview of the key in vitro and in vivo studies that have defined the pharmacological profile of AMD3465, with a focus on its mechanism of action, experimental methodologies, and quantitative outcomes.

Mechanism of Action

AMD3465 exerts its biological effects by specifically binding to the CXCR4 receptor, thereby blocking the interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[2] This antagonism prevents the activation of downstream signaling pathways that are crucial for cell migration, proliferation, and survival. The binding of AMD3465 to CXCR4 has been mapped to a pocket around Asp171, with its N-pyridinylmethylene moiety interacting with Asp262 and Glu288, mimicking the binding of the second cyclam ring of AMD3100 and forming additional interactions.[3][4]

The inhibition of the CXCL12/CXCR4 axis by AMD3465 disrupts a cascade of intracellular events, including:

-

Inhibition of G-protein coupling and GTP binding: Preventing the initial step of signal transduction.

-

Suppression of intracellular calcium mobilization: A key second messenger in cellular activation.[2]

-

Blockade of mitogen-activated protein kinase (MAPK) phosphorylation: A critical pathway for cell growth and proliferation.[2]

-

Inhibition of CXCR4 endocytosis: Preventing receptor internalization and subsequent signaling.[2]

-

Downregulation of oncogenic signaling pathways: Including the phosphorylation of STAT3, JAK2, and AKT.

In Vitro Studies

A substantial body of in vitro research has characterized the potency and selectivity of AMD3465 across various cellular assays.

Quantitative In Vitro Data

| Assay Type | Cell Line | Parameter | Value | Reference |

| SDF-1α Ligand Binding Inhibition | CCRF-CEM | Kᵢ | 41.7 ± 1.2 nM | [5] |

| GTP Binding Inhibition | CCRF-CEM | IC₅₀ | 10.38 nM | [6] |

| Calcium Flux Inhibition | CCRF-CEM | IC₅₀ | 12.07 nM | [6] |

| Chemotaxis Inhibition | CCRF-CEM | IC₅₀ | 8.7 nM | [6] |

| HIV-1 (X4 strains) Replication Inhibition | Various | IC₅₀ | 1 - 10 nM | [2] |

| HIV-2 (ROD and EHO strains) Replication Inhibition | - | IC₅₀ | 12.3 nM | [6] |

Experimental Protocols

SDF-1α Ligand Binding Assay:

-

Cell Line: CCRF-CEM T-cell line, which endogenously expresses CXCR4.

-

Principle: Competitive binding assay measuring the displacement of a radiolabeled or fluorescently tagged SDF-1α ligand by AMD3465.

-

General Protocol:

-

Incubate CCRF-CEM cell membranes with varying concentrations of AMD3465.

-

Add a constant concentration of labeled SDF-1α.

-

Allow the binding to reach equilibrium.

-

Separate bound from unbound ligand.

-

Quantify the amount of bound labeled ligand.

-

Calculate the Kᵢ value based on the IC₅₀ and the affinity of the labeled ligand.

-

Calcium Mobilization Assay:

-

Cell Line: CCRF-CEM or other CXCR4-expressing cells.

-

Principle: Measurement of changes in intracellular calcium concentration upon stimulation with SDF-1α in the presence and absence of AMD3465.

-

General Protocol:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Incubate the cells with varying concentrations of AMD3465.

-

Stimulate the cells with a fixed concentration of SDF-1α.

-

Measure the fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.

-

Calculate the IC₅₀ for the inhibition of the calcium response.[2]

-

Chemotaxis Assay:

-

Cell Line: Human T-lymphoid SupT1 cells or other migratory cells expressing CXCR4.

-

Principle: Assessment of the ability of AMD3465 to inhibit the directional migration of cells towards a gradient of SDF-1α.

-

General Protocol:

-

Place a cell suspension in the upper chamber of a transwell insert with a porous membrane.

-

Add SDF-1α to the lower chamber to create a chemotactic gradient.

-

Add varying concentrations of AMD3465 to the upper chamber.

-

Incubate for a set period to allow for cell migration.

-

Count the number of cells that have migrated to the lower chamber.

-

Calculate the IC₅₀ for the inhibition of chemotaxis.[6]

-

In Vivo Studies

In vivo studies have been instrumental in evaluating the pharmacokinetic profile and therapeutic potential of AMD3465 in various animal models.

Quantitative In Vivo Data

| Species | Administration | Key Findings | Reference |

| Mice | Subcutaneous | Peak leukocytosis between 0.5 and 1.5 hours. | [5] |

| Dogs | Subcutaneous | Terminal half-life of 1.56 - 4.63 hours; 100% bioavailability. | [5][6] |

| Mice (Breast Cancer Model) | Subcutaneous osmotic pump | Significant reduction in primary tumor growth and metastasis. | |

| Mice (Glioblastoma Model) | Subcutaneous | Significant blockage of U87 and Daoy xenograft growth at 2.5 mg/kg/day. | [7] |

| Mice (Pulmonary Granuloma Model) | Subcutaneous osmotic pump | Abrogation of type-2 granuloma formation at 6 and 30 mg/kg/day. | [8] |

Experimental Protocols

Pharmacokinetic Studies in Dogs:

-

Animals: Beagle dogs.

-

Administration: Intravenous and subcutaneous routes.

-

Protocol:

-

Administer a single dose of AMD3465 intravenously or subcutaneously.

-

Collect blood samples at various time points post-administration.

-

Process blood to obtain plasma.

-

Analyze plasma concentrations of AMD3465 using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters such as half-life, clearance, and bioavailability.[5]

-

Breast Cancer Xenograft Model in Mice:

-

Cell Line: 4T1 murine breast cancer cells.

-

Animals: BALB/c mice.

-

Protocol:

-

Inject 4T1 cells into the mammary fat pad of the mice.

-

Implant subcutaneous osmotic pumps delivering a continuous infusion of AMD3465 or vehicle control.

-

Monitor tumor growth over time using methods such as caliper measurements or in vivo bioluminescence imaging.

-

At the end of the study, excise tumors and relevant organs (e.g., lungs, liver) for histological analysis of metastasis.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.

Caption: AMD3465 Mechanism of Action on the CXCR4 Signaling Pathway.

Caption: General Experimental Workflow for In Vitro and In Vivo Studies.

Conclusion

AMD3465 hexahydrobromide has been extensively validated as a highly potent and selective CXCR4 antagonist through a wide range of in vitro and in vivo studies. Its ability to effectively block the CXCL12/CXCR4 signaling axis has demonstrated significant therapeutic potential in preclinical models of cancer, HIV, and inflammatory diseases. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals seeking to further explore the utility of AMD3465 and the broader therapeutic implications of CXCR4 antagonism. The continued investigation of this and similar molecules holds promise for the development of novel treatments for a variety of diseases characterized by dysregulated CXCR4 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

AMD 3465 Hexahydrobromide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD 3465 hexahydrobromide has emerged as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a critical mediator in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the target identification and validation of AMD 3465. It details the molecular interactions, signaling pathways, and functional consequences of CXCR4 inhibition by this compound. In-depth experimental protocols for key validation assays are provided, alongside a quantitative summary of its pharmacological properties. This document aims to serve as a valuable resource for researchers and professionals involved in the development of CXCR4-targeted therapeutics.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a pivotal role in a wide array of biological functions, including hematopoiesis, organogenesis, and immune cell trafficking.[1][2] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the pathophysiology of various diseases, most notably as a co-receptor for T-tropic (X4) human immunodeficiency virus (HIV) entry into host cells and in the metastasis of numerous cancers.[3][4] Consequently, CXCR4 has become a prime therapeutic target for the development of novel inhibitors.

This compound is a monomacrocyclic compound that has demonstrated high affinity and selectivity for the CXCR4 receptor.[3] It acts as a competitive antagonist, effectively blocking the binding of CXCL12 and subsequent downstream signaling cascades.[1] This guide delineates the preclinical evidence supporting CXCR4 as the primary target of AMD 3465 and validates its antagonistic activity through a series of in vitro and in vivo studies.

Target Identification: CXCR4 as the Molecular Target of AMD 3465

The identification of CXCR4 as the molecular target of AMD 3465 was established through a series of binding and competitive displacement assays. These studies demonstrated a direct and specific interaction between AMD 3465 and the CXCR4 receptor.

Competitive Binding Assays

Initial target identification was achieved by assessing the ability of AMD 3465 to displace the binding of known CXCR4 ligands. These assays typically involve the use of radiolabeled or fluorescently-labeled ligands that specifically bind to CXCR4-expressing cells. The displacement of these labeled ligands by increasing concentrations of AMD 3465 provides a quantitative measure of its binding affinity.

Key findings from these studies include:

-

AMD 3465 effectively blocks the binding of the natural CXCR4 ligand, CXCL12, to the cell surface.[3]

-

It also inhibits the binding of the specific anti-CXCR4 monoclonal antibody, 12G5, which recognizes a conformational epitope on the receptor.[2][3]

These results strongly indicate that AMD 3465 directly interacts with the CXCR4 receptor at a site that overlaps with both the natural ligand and a specific antibody binding site.

Target Validation: Elucidating the Antagonistic Mechanism of Action

Following target identification, a comprehensive validation process was undertaken to characterize the functional consequences of AMD 3465 binding to CXCR4. These studies confirmed its role as a potent antagonist, capable of inhibiting the downstream signaling and cellular responses mediated by the CXCL12/CXCR4 axis.

Inhibition of Downstream Signaling Pathways

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. AMD 3465 has been shown to effectively block these pathways, confirming its antagonistic nature.

References

Early-Stage Research on AMD 3465 Hexahydrobromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD 3465 hexahydrobromide has emerged as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide synthesizes the core findings from early-stage, preclinical research, providing an in-depth overview of its mechanism of action, pharmacological effects, and potential therapeutic applications. The document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and a structured presentation of quantitative data.

Introduction

AMD 3465 is a monocyclam derivative that acts as a small molecule antagonist of the CXCR4 receptor.[1] The interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a crucial role in various physiological and pathological processes, including hematopoiesis, immune responses, and cancer metastasis.[2][3] By disrupting the CXCL12/CXCR4 axis, AMD 3465 presents a promising therapeutic strategy for a range of diseases, including HIV entry, cancer, and inflammatory conditions. This document details the foundational preclinical evidence that underpins the ongoing interest in AMD 3465.

Mechanism of Action

AMD 3465 functions as a non-peptide antagonist that binds to the CXCR4 receptor, effectively blocking the binding of its ligand, CXCL12.[4][5] This competitive inhibition prevents the conformational changes in the receptor necessary for downstream signaling. Mutational analysis has revealed that the single cyclam ring of AMD 3465 interacts with key residues in the transmembrane domains of CXCR4, including Asp(171), while the N-pyridinylmethylene moiety engages with acidic residues Asp(262) and Glu(288) in transmembrane domains VI and VII, respectively.[5] This unique binding mode contributes to its high affinity and potency.

In Vitro Pharmacology

A series of in vitro studies have characterized the potent and selective antagonistic activity of AMD 3465. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Potency of AMD 3465

| Assay | Cell Line | Parameter | Value | Reference |

| CXCL12 Binding Inhibition | SupT1 cells | IC50 | 18 nM | [4][6] |

| 12G5 mAb Binding Inhibition | SupT1 cells | IC50 | 0.75 nM | [6] |

| SDF-1α Ligand Binding | CCRF-CEM cells | Ki | 41.7 nM | [4] |

| CXCL12-induced Calcium Flux | SupT1 cells | IC50 | 17 nM | [4] |

| SDF-1α stimulated GTP Binding | CCRF-CEM cells | IC50 | 10.38 nM | [4] |

| Chemotaxis Inhibition | SupT1 cells | IC50 | 8.7 nM | [4] |

| Anti-HIV-1 (X4 strains) Activity | - | IC50 | 6-12 nM | [4] |

| Anti-HIV-2 Activity | - | IC50 | 12.3 nM | [4] |

Table 2: Selectivity of AMD 3465

| Receptor Assayed | Ligand | Effect of AMD 3465 | Reference |

| CCR5 | RANTES, LD78β, MIP-1β | No inhibition of calcium flux | [4] |

| CXCR3, CCR1, CCR2b, CCR4, CCR7 | Respective chemokines | No inhibition of calcium flux | [2] |

Signaling Pathways

AMD 3465 effectively inhibits multiple downstream signaling pathways initiated by the activation of CXCR4 by CXCL12.

Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of AMD 3465.

In Vivo Pharmacology and Pharmacokinetics

Preclinical studies in animal models have demonstrated the in vivo efficacy and favorable pharmacokinetic profile of AMD 3465.

Table 3: In Vivo Effects of AMD 3465

| Species | Dose | Effect | Reference |

| Mice | 6 and 30 mg/kg | Abrogated type-2 granuloma formation and eosinophil mobilization | [4] |

| Mice & Dogs | Subcutaneous | Caused leukocytosis and mobilized hematopoietic stem cells | [2][4] |

Table 4: Pharmacokinetic Parameters of AMD 3465 in Dogs

| Parameter | Route | Value | Reference |

| Terminal Half-life | Intravenous & Subcutaneous | 1.56 - 4.63 h | [2][4] |

| Bioavailability | Subcutaneous | 100% | [2][4] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this document.

Calcium Mobilization Assay

Objective: To determine the effect of AMD 3465 on CXCL12-induced intracellular calcium flux.

Methodology:

-

SupT1 cells, which endogenously express CXCR4, are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are washed and resuspended in a buffered salt solution.

-

A baseline fluorescence reading is established using a fluorometric imaging plate reader or a flow cytometer.

-

Cells are pre-incubated with varying concentrations of AMD 3465 or a vehicle control.

-

CXCL12 is added to stimulate the cells, and the change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time.

-

The IC50 value is calculated as the concentration of AMD 3465 that inhibits 50% of the maximal calcium flux induced by CXCL12.

Caption: Workflow for the in vitro calcium mobilization assay.

Chemotaxis Assay

Objective: To assess the ability of AMD 3465 to inhibit CXCL12-induced cell migration.

Methodology:

-

A transwell migration system (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower chambers.

-

The lower chamber is filled with media containing CXCL12 as a chemoattractant.

-

SupT1 cells are pre-incubated with various concentrations of AMD 3465 or a vehicle control and then placed in the upper chamber.

-

The chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.

-

The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

The IC50 value is determined as the concentration of AMD 3465 that inhibits 50% of the cell migration induced by CXCL12.

Caption: Workflow for the in vitro chemotaxis assay.

Potential Therapeutic Applications

The potent and selective antagonism of CXCR4 by AMD 3465 suggests its therapeutic potential in several areas:

-

HIV Infection: As CXCR4 is a co-receptor for T-tropic (X4) HIV strains, AMD 3465 can block viral entry into host cells.[7]

-

Cancer: The CXCL12/CXCR4 axis is implicated in tumor growth, invasion, and metastasis.[3] Preclinical studies have shown that CXCR4 antagonists can reduce tumor burden and prevent metastasis in various cancer models.[3]

-

Stem Cell Mobilization: By disrupting the interaction that retains hematopoietic stem cells in the bone marrow, AMD 3465 can mobilize these cells into the peripheral blood for collection and subsequent transplantation.[1][2]

-

Inflammatory Diseases: The inhibition of eosinophil recruitment by AMD 3465 in a model of pulmonary granuloma formation suggests its potential in treating chronic hypersensitivity and inflammatory diseases.[8]

Conclusion

This compound is a well-characterized, potent, and selective CXCR4 antagonist with a promising preclinical profile. Its ability to effectively block the CXCL12/CXCR4 signaling axis has been demonstrated through a variety of in vitro and in vivo studies. The data summarized in this technical guide highlight its potential for further development as a therapeutic agent for a range of diseases. Future research, including clinical trials, will be crucial to fully elucidate its safety and efficacy in human subjects.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. At the Bench: Pre-clinical evidence for multiple functions of CXCR4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Pharmacokinetics and Pharmacodynamics of AMD3465 Hexahydrobromide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMD3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a monomacrocyclic polyamine, it represents a significant evolution from its bicyclam predecessor, AMD3100 (Plerixafor), exhibiting enhanced potency in blocking the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12). This interaction is pivotal in numerous physiological and pathological processes, including HIV entry into host cells, cancer metastasis, and the trafficking of hematopoietic stem cells. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of AMD3465, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Pharmacokinetics

AMD3465 has been evaluated in preclinical animal models, demonstrating rapid absorption and high bioavailability following subcutaneous administration. However, it is characterized by a lack of oral bioavailability.

Data Presentation: Pharmacokinetic Parameters

| Parameter | Species | Dose | Route of Administration | Value | Citation |

| Tmax | Dog | Not Specified | Subcutaneous | 15 min | |

| Terminal Half-life (t½) | Dog | Not Specified | Intravenous/Subcutaneous | 1.56 - 4.63 hours | |

| Bioavailability | Dog | Not Specified | Subcutaneous | 100% | |

| Absorption | Mouse, Dog | 25 mg/kg (mouse) | Subcutaneous | Rapid | |

| Clearance | Dog | Not Specified | Intravenous/Subcutaneous | Biphasic | |

| Peak Pharmacodynamic Effect (Leukocytosis) | Mouse | 25 mg/kg | Subcutaneous | 0.5 - 1.5 hours |

Pharmacodynamics

The primary pharmacodynamic effect of AMD3465 is the selective blockade of the CXCR4 receptor. This antagonism disrupts the downstream signaling cascades initiated by CXCL12 binding, leading to a range of biological effects.

Mechanism of Action

AMD3465 functions as a non-competitive antagonist of the CXCR4 receptor. It binds to a pocket within the transmembrane domains of CXCR4, distinct from the CXCL12 binding site, allosterically preventing the conformational changes required for receptor activation. This blockade inhibits G-protein coupling and subsequent intracellular signaling pathways.

Signaling Pathway of CXCR4 Antagonism by AMD3465

Caption: CXCR4 signaling and its inhibition by AMD3465.

Data Presentation: In Vitro Pharmacodynamic Parameters

| Parameter | Assay | Cell Line | Value | Citation |

| IC50 | CXCL12 Binding | SupT1 | 18 nM | |

| IC50 | 12G5 mAb Binding | SupT1 | 0.75 nM | |

| IC50 | CXCL12-induced Calcium Signaling | SupT1 | 17 nM | |

| IC50 | SDF-1α stimulated Calcium Flux | CCRF-CEM | 12.07 nM | |

| IC50 | SDF-1α stimulated GTP Binding | CCRF-CEM | 10.38 nM | |

| IC50 | Cell Chemotaxis | Human T-lymphoid SupT1 | 8.7 nM | |

| IC50 | Anti-HIV-1 Activity (X4 strains) | Various | 1 - 12 nM | |

| Ki | SDF-1α Ligand Binding | CCRF-CEM | 41.7 nM |

Experimental Protocols

Pharmacokinetic Analysis

1. Animal Studies:

-

Species: Male and female mice (e.g., BALB/c) and beagle dogs.

-

Administration: AMD3465 hexahydrobromide is dissolved in a sterile vehicle such as saline or phosphate-buffered saline (PBS). For subcutaneous administration, the solution is injected into the dorsal flank. For intravenous administration, it is infused via a suitable vein (e.g., tail vein in mice, cephalic vein in dogs).

-

Sample Collection: Blood samples are collected at predetermined time points post-administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

2. Bioanalytical Method:

-

Technique: Quantification of AMD3465 in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove precipitated proteins.

-

Chromatography: The supernatant is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte.

-

Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for AMD3465 and an internal standard are monitored for quantification.

Pharmacodynamic Assays

1. Calcium Mobilization Assay:

-

Cell Line: Human T-cell lines expressing CXCR4, such as Jurkat or CCRF-CEM cells.

-

Protocol:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

After incubation to allow for dye uptake and de-esterification, the cells are washed and resuspended in the assay buffer.

-

Cells are pre-incubated with varying concentrations of AMD3465 or vehicle control.

-

Baseline fluorescence is measured using a fluorometric plate reader or flow cytometer.

-

CXCL12 is added to stimulate CXCR4, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is recorded over time.

-

The inhibitory effect of AMD3465 is calculated by comparing the peak fluorescence in treated versus untreated cells.

-

2. Chemotaxis Assay:

-

Method: A modified Boyden chamber assay (e.g., Transwell assay) is commonly used.

-

Protocol:

-

CXCR4-expressing cells (e.g., Jurkat) are placed in the upper chamber of the Transwell insert, which has a porous membrane.

-

The lower chamber contains assay medium with CXCL12 as a chemoattractant.

-

AMD3465 at various concentrations is added to the upper chamber with the cells.

-

The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.

-

After the incubation period, the number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or flow cytometry.

-

3. MAPK (ERK) Phosphorylation Assay:

-

Technique: Western blotting.

-

Protocol:

-

CXCR4-expressing cells are serum-starved and then pre-treated with AMD3465 or vehicle.

-

The cells are stimulated with CXCL12 for a short period (e.g., 5-15 minutes).

-

The reaction is stopped, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined (e.g., by BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ratio of p-ERK to total ERK is determined to assess the inhibitory effect of AMD3465.

-

Experimental Workflow Diagram

Caption: General workflow for pharmacokinetic and pharmacodynamic evaluation.

Conclusion

AMD3465 hexahydrobromide is a highly potent and selective CXCR4 antagonist with well-defined in vitro and in vivo pharmacodynamic effects. Its pharmacokinetic profile is characterized by rapid subcutaneous absorption and high bioavailability in animal models, although it lacks oral availability. The detailed understanding of its pharmacokinetic and pharmacodynamic properties, as outlined in this guide, is crucial for its continued investigation and potential development as a therapeutic agent in indications such as HIV infection, cancer, and stem cell mobilization. The provided experimental frameworks serve as a foundation for researchers designing further preclinical and clinical studies.

The Unwavering Antagonist: A Technical Guide to AMD 3465 Hexahydrobromide and its Analogs in CXCR4-Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural analysis, mechanism of action, and experimental evaluation of AMD 3465 hexahydrobromide, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Furthermore, this whitepaper provides a comparative analysis of key AMD 3465 analogs, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics targeting the CXCL12/CXCR4 axis. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key assays. Visualizations of critical signaling pathways and experimental workflows are rendered using Graphviz to facilitate a deeper understanding of the underlying molecular and cellular processes.

Introduction to this compound: A Potent Monocyclam CXCR4 Antagonist

This compound is a non-peptide, small molecule antagonist of the CXCR4 receptor.[1] It represents a significant advancement from the first generation bicyclam CXCR4 antagonists, such as AMD3100 (Plerixafor). The key structural modification in AMD 3465 is the replacement of one of the cyclam rings of AMD3100 with an N-pyridinylmethylene moiety.[2] This alteration results in a monomacrocyclic structure that exhibits an 8-fold higher affinity for CXCR4 and a 22-fold greater potency in inhibiting CXCL12-induced signaling compared to its predecessor, AMD3100.[2][3]

The primary mechanism of action of AMD 3465 involves its direct binding to the CXCR4 receptor, thereby blocking the interaction of its cognate ligand, stromal cell-derived factor-1 (SDF-1α), also known as CXCL12.[2][4] This inhibition of the CXCL12/CXCR4 signaling axis has profound implications in various physiological and pathological processes, including HIV entry into host cells, cancer metastasis, and hematopoietic stem cell mobilization.[2][5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide | [7] |

| Molecular Formula | C₂₄H₄₄Br₆N₆ | [7] |

| Molecular Weight | 896.1 g/mol | [7] |

| CAS Number | 185991-07-5 | |

| Synonyms | AMD 3465 (Hexahydrobromide), GENZ-644494 hexahydrobromide | [7][8] |

Structural Analysis and Binding to CXCR4

The high affinity of AMD 3465 for CXCR4 is attributed to its unique structural features that allow for optimal interaction with the receptor's binding pocket. Mutational analysis has revealed that the single cyclam ring of AMD 3465 binds to a pocket centered around Aspartic acid 171 (AspIV:20) of the CXCR4 receptor, analogous to the binding of one of the cyclam rings of AMD3100.[3] The N-pyridinylmethylene moiety of AMD 3465 effectively mimics the second cyclam ring of AMD3100 by establishing interactions with key acidic residues in transmembrane (TM) domains VI (Asp262) and VII (Glu288).[3]

Furthermore, AMD 3465 forms novel interactions with other residues within the binding pocket, including His281 at the interface of extracellular loop 3 and TM-VII, and His113 in the middle of the binding pocket, which contributes to its enhanced affinity and potency.[3]

Quantitative Analysis of In Vitro Activity

The inhibitory activity of AMD 3465 has been quantified through various in vitro assays, demonstrating its high potency and selectivity for the CXCR4 receptor.

Table 2: In Vitro Inhibitory Activity of AMD 3465

| Assay | Cell Line | IC₅₀ / Kᵢ (nM) | Reference |

| CXCL12 Binding Inhibition | SupT1 | 18 | [8] |

| ¹²⁵I-SDF-1α Ligand Binding | CCRF-CEM | Kᵢ = 41.7 ± 1.2 | [3] |

| 12G5 mAb Binding Inhibition | SupT1 | 0.75 | [8] |

| CXCL12-induced Calcium Mobilization | SupT1 | 17 | [8] |

| SDF-1α stimulated Calcium Flux | CCRF-CEM | 12.07 ± 2.42 | [3] |

| SDF-1α stimulated GTP Binding | CCRF-CEM | 10.38 ± 1.99 | [3] |

| SDF-1α-mediated Chemotaxis | - | 8.7 ± 1.2 | [3] |

| Anti-HIV-1 Activity (X4 strains) | Various | 1 - 10 | [2][8] |

Pharmacokinetic Profile

Preclinical studies in animal models have provided insights into the pharmacokinetic properties of AMD 3465.

Table 3: Pharmacokinetic Parameters of AMD 3465

| Species | Route of Administration | Terminal Half-life (h) | Bioavailability | Reference |

| Dog | Intravenous/Subcutaneous | 1.56 - 4.63 | 100% (subcutaneous) | [6] |

| Mouse | Subcutaneous | - | - | [6] |

Comparative Analysis of AMD 3465 Analogues

Several analogues of the cyclam and bicyclam class of CXCR4 antagonists have been developed, primarily as anti-HIV agents. This section provides a comparative overview of some key analogues alongside AMD 3465.

Table 4: Comparative Activity of AMD 3465 and its Analogues

| Compound | Structure | Key Features | CXCR4 IC₅₀ / EC₅₀ (nM) | Reference |

| AMD 3465 | Monocyclam with N-pyridinylmethylene moiety | High potency CXCR4 antagonist | 1-10 (Anti-HIV) | [2][8] |

| AMD11070 (Mavorixafor) | Non-macrocyclic, orally bioavailable | Orally active, potent CXCR4 antagonist | 13 (¹²⁵I-SDF-1α binding) | [5] |

| KRH-3955 | Derivative of KRH-1636 | Orally bioavailable, potent anti-HIV-1 activity | 0.61 (SDF-1α binding) | [9] |

| T-140 | 14-amino acid peptide analogue | Potent and specific CXCR4 antagonist | 2.5 (Anti-HIV) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of AMD 3465 and its analogues.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the CXCR4 receptor.

Materials:

-

CCRF-CEM cells (or other CXCR4-expressing cell line)

-

¹²⁵I-SDF-1α (radioligand)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4)

-

Test compound (e.g., AMD 3465)

-

Non-specific binding control (e.g., high concentration of unlabeled SDF-1α or AMD3100)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Harvest CCRF-CEM cells and prepare a cell membrane suspension.

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add increasing concentrations of the test compound to the wells.

-

For total binding wells, add binding buffer. For non-specific binding wells, add a high concentration of unlabeled SDF-1α.

-

Add a fixed concentration of ¹²⁵I-SDF-1α to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of a test compound to inhibit CXCL12-induced intracellular calcium flux.

Materials:

-

SupT1 cells (or other CXCR4-expressing cell line)

-

Fura-2 AM or Indo-1 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

CXCL12 (SDF-1α)

-

Test compound (e.g., AMD 3465)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Load SupT1 cells with Fura-2 AM or Indo-1 AM in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in HBSS with HEPES.

-

Aliquot the cell suspension into a 96-well plate.

-